Antioxidant Kinetics: Comparison with DHFA
In a comparative DFT study, dimethyl dihydroxyfumarate (DMDHF) demonstrated significantly slower kinetics than its parent acid, dihydroxyfumaric acid (DHFA), in the DPPH radical scavenging assay. The study explicitly quantifies that the time required for the two-stage reaction of DMDHF with DPPH• is 15-20 times greater than that of DHFA [1]. This is attributed to the higher energy barrier for the initial deprotonation of DMDHF (20.8 kcal/mol higher than DHFA) and the formation of more stable intermediates, which collectively reduce its apparent antioxidant activity [2].
| Evidence Dimension | Reaction Kinetics (Relative Rate) |
|---|---|
| Target Compound Data | 15-20x slower reaction with DPPH radical compared to DHFA |
| Comparator Or Baseline | Dihydroxyfumaric acid (DHFA) |
| Quantified Difference | DMDHF reacts 15-20 times slower than DHFA |
| Conditions | DFT calculations modeling reaction with DPPH radical in water-methanol medium |
Why This Matters
This quantifies that DMDHF is not a simple ester prodrug of DHFA; its distinct kinetic profile makes it a more controllable and less promiscuous reagent for applications where moderated radical reactivity is required, such as in specific antioxidant assays or synthetic steps.
- [1] Gorbachev M, Gorinchoy N, Arsene I. Comparative DFT study of interaction between dimethyldihydroxyfumarate and its precursor acid with the stabile radical DPPH*. In: Physical Methods in Coordination and Supramolecular Chemistry; 2012 Oct 24-26; Chişinău, Moldova. p. 83. View Source
- [2] Gorbachev M, Gorinchoy N, Arsene I. Antioxidant properties of dihydroxyfumaric acid and its dimethyl ether: a comparative DFT study of their reactions with the stable radical DPPH*. Chemistry Journal of Moldova. 2015;10(1):89-94. DOI: 10.19261/cjm.2015.10(1).13. View Source
